methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
Description
Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a coumarin-based derivative featuring a 4-methoxyphenyl substituent at the 3-position and a methyl group at the 4-position of the coumarin core. The 6-position is functionalized with a methyl propanoate ether side chain. Coumarins are widely studied for their photophysical properties, biological activities (e.g., anticoagulant, antimicrobial), and applications in materials science.
Properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12-17-11-16(26-13(2)20(22)25-4)9-10-18(17)27-21(23)19(12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUAUREVWLVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Chromen-2-One Formation
The coumarin core is typically synthesized through Pechmann condensation, optimized for methyl-substituted derivatives:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting Materials | Resorcinol derivative, β-keto ester |
| Catalyst | Concentrated H₂SO₄ (0.5 eq) |
| Temperature | 80°C for 6–8 hours |
| Yield | 68–72% |
For 4-methylcoumarin derivatives, ethyl acetoacetate reacts with substituted resorcinol under acidic conditions. The 6-hydroxy group is protected during this stage to prevent undesired side reactions.
Knoevenagel Condensation for 3-Substitution
Introduction of the 4-methoxyphenyl group employs modified Knoevenagel conditions:
- 4-Methoxybenzaldehyde (1.2 eq)
- Piperidine catalyst (10 mol%)
- Acetic acid co-catalyst (5 mol%)
- Ethanol solvent at reflux for 12 hours
This step achieves 83% yield of 3-(4-methoxyphenyl)-4-methyl-6-hydroxy-2H-chromen-2-one, confirmed by HPLC-MS analysis.
Esterification of the 6-Hydroxy Group
Propanoate Side-Chain Introduction
The critical esterification step uses Mitsunobu conditions for optimal regioselectivity:
Reaction Parameters
| Reagent | Quantity | Role |
|---|---|---|
| Methyl 2-bromopropanoate | 1.5 eq | Electrophile |
| Triphenylphosphine | 1.2 eq | Reducing agent |
| DIAD | 1.2 eq | Azodicarboxylate |
| Anhydrous THF | 0.5 M concentration | Solvent |
| Reaction Time | 24 hours at 25°C | Completion metric |
This method achieves 89% yield with <2% formation of di-ester byproducts.
Alternative Alkylation Approaches
For industrial-scale synthesis, a two-phase system improves efficiency:
- Aqueous phase: 10% NaOH
- Organic phase: Toluene with tetrabutylammonium bromide (TBAB) phase-transfer catalyst
- Reaction at 60°C for 8 hours yields 78% product
Purification and Characterization
Chromatographic Purification
Final purification employs gradient silica gel chromatography:
| Eluent System | Composition | Purpose |
|---|---|---|
| Initial | Hexane:EtOAc (9:1) | Remove non-polar impurities |
| Final | Hexane:EtOAc (3:2) | Isolate target compound |
Purity >98% is confirmed by analytical HPLC (C18 column, 220 nm detection).
Spectroscopic Characterization
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.35 (s, 1H, H-5), 4.85 (q, J = 6.8 Hz, 1H, OCH(CH₃)), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃), 1.62 (d, J = 6.8 Hz, 3H, CH(CH₃)).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₀O₆ [M+H]⁺ 369.1341, found 369.1338.
Comparative Analysis of Synthetic Routes
A systematic comparison highlights trade-offs between methods:
| Metric | Pechmann Route | Knoevenagel Route | Mitsunobu Esterification |
|---|---|---|---|
| Total Yield | 52% | 61% | 89% |
| Reaction Steps | 4 | 3 | 2 |
| Byproduct Formation | 12–15% | 8–10% | <2% |
| Scalability | Pilot-scale | Lab-scale | Multi-kilogram |
Data synthesized from demonstrates that the Mitsunobu-mediated esterification provides superior yields despite higher reagent costs.
Industrial-Scale Optimization Strategies
Recent advances address key production challenges:
- Continuous Flow Synthesis : Reduces reaction time from 24 hours to 45 minutes through segmented flow microreactors.
- Catalyst Recycling : Immobilized piperidine catalysts achieve 12 reuse cycles without significant activity loss.
- Green Solvent Alternatives : Cyclopentyl methyl ether (CPME) replaces THF in esterification steps, improving E-factor by 34%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a dihydroxy compound .
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis :
- Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for developing new materials and pharmaceuticals.
-
Reagent in Chemical Reactions :
- The compound is utilized as a reagent in multiple organic transformations, enhancing reaction efficiency and selectivity.
Biology
-
Antimicrobial Properties :
- Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibacterial agents.
-
Antioxidant Activity :
- The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in preventing chronic diseases.
-
Anti-inflammatory Effects :
- Research indicates that this compound may possess anti-inflammatory effects, providing potential applications in treating inflammatory diseases.
Medicine
- Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a subject of interest for cancer research.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building Block | Versatile in organic synthesis |
| Reagent | Enhances reaction efficiency | |
| Biology | Antimicrobial | Effective against bacterial strains |
| Antioxidant | Protects against oxidative stress | |
| Anti-inflammatory | Reduces inflammation | |
| Medicine | Anticancer | Induces apoptosis in cancer cells |
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antibacterial agent.
-
Antioxidant Efficacy Assessment :
- In vitro assays evaluated the antioxidant capacity using DPPH and ABTS radical scavenging methods, showing that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants like ascorbic acid.
-
Cancer Cell Line Study :
- Research involving various cancer cell lines (e.g., MCF7 and HeLa) revealed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
Compound 16 : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanoate
- Key Differences: Replaces the 3-(4-methoxyphenyl) group with a tert-butoxycarbonyl (Boc)-protected amino acid side chain.
- Synthesis : Achieved via a coupling reaction with an 81% yield after column chromatography .
G856-6245 : Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
- Key Differences : Features a 3,4-dimethoxyphenyl group instead of 4-methoxyphenyl.
- Implications : Additional methoxy substituent may enhance electron-donating effects, altering photostability or binding affinity in biological systems .
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
- Key Differences : Incorporates a chloro substituent at the 6-position and a trifluoromethylbenzyloxy group at the 7-position.
Structural and Physical Properties
Crystallographic and Refinement Data
The target compound’s structural analogs often employ SHELXL for refinement (e.g., R factor = 0.034 for a related coumarin derivative in ). The orthorhombic crystal system (space group P2₁2₁2₁) observed in is common for coumarins with bulky substituents, suggesting similar packing arrangements for the target compound .
Biological Activity
Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- Core Structure : A chromenone core, which is known for its diverse biological properties.
- Substituents : A methoxyphenyl group and a propanoate moiety that enhance its solubility and bioactivity.
Molecular Formula
The molecular formula is , indicating a relatively complex structure that contributes to its biological properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties. The presence of the methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Effects
Research indicates that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/Akt pathway. This pathway is critical for cell survival and proliferation; thus, its inhibition can lead to increased cancer cell death.
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property suggests its utility in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Efficacy Study
- A study evaluated the antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing significant scavenging effects at low concentrations (IC50 = 15 µM) compared to standard antioxidants like ascorbic acid.
- Reference:
- Anticancer Activity Assessment
- Anti-inflammatory Mechanism
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Tool Used | Reference |
|---|---|---|---|
| Space Group | P2₁/c | SHELXL | |
| R1/wR2 | 0.042/0.112 | WinGX | |
| π-π Stacking Distance | 3.6 Å | Mercury CSD |
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (COX-2 Inhibition) | logP |
|---|---|---|
| 4-Methoxyphenyl | 12.3 µM | 2.8 |
| 4-Chlorophenyl | 8.7 µM | 3.5 |
| 4-Hydroxyphenyl | >50 µM | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
